molecular formula C22H24N2OS2 B5154940 2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B5154940
M. Wt: 396.6 g/mol
InChI Key: JBPTZFNIGGDFSC-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur or nitrogen. This particular compound features a unique combination of benzylsulfanyl and methylallyl groups attached to a hexahydrocyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core.

Properties

IUPAC Name

5-benzylsulfanyl-4-(2-methylprop-2-enyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS2/c1-15(2)13-24-21(25)19-17-11-7-4-8-12-18(17)27-20(19)23-22(24)26-14-16-9-5-3-6-10-16/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPTZFNIGGDFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the cycloheptathiophene ring system.
  • Introduction of the benzylsulfanyl group via nucleophilic substitution.
  • Addition of the methylallyl group through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-pressure reactors for certain steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the ring structure.

    Substitution: The benzylsulfanyl and methylallyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA binding: Potential to interact with nucleic acids and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-3-(2-METHYLALLYL)-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE: can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

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